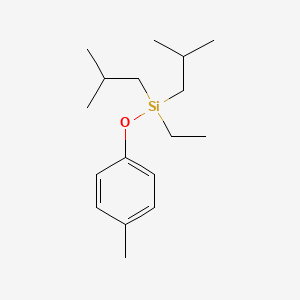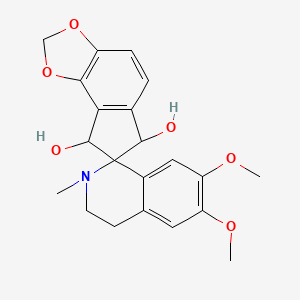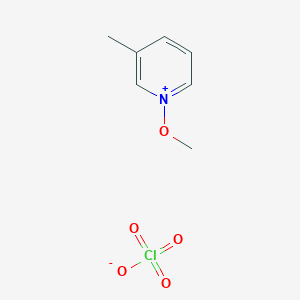
2-Ethyl-N,N,N'-trimethyl-2-phenylmalonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide typically involves the reaction of ethyl phenylacetate with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide involves its interaction with specific molecular targets and pathways. As a metabolite of anticonvulsant drugs, it may influence neurotransmitter activity and modulate neuronal excitability. The exact molecular targets and pathways are still under investigation, but it is believed to interact with ion channels and receptors in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethylmalonamide: Another derivative of malonamide with similar chemical properties.
2-Ethyl-2-phenylmalonamide: A closely related compound with slight structural differences.
Uniqueness
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
59884-16-1 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-ethyl-N,N,N'-trimethyl-2-phenylpropanediamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(12(17)15-2,13(18)16(3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3,(H,15,17) |
Clave InChI |
MZAAXUWEONYSSR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C(=O)NC)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)



![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)


